molecular formula C2HBr2ClF2 B1301167 1,2-Dibromo-2-chloro-1,1-difluoroethane CAS No. 421-36-3

1,2-Dibromo-2-chloro-1,1-difluoroethane

Cat. No. B1301167
CAS RN: 421-36-3
M. Wt: 258.29 g/mol
InChI Key: QGCCTZALDPXCGS-UHFFFAOYSA-N
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Description

1,2-Dibromo-2-chloro-1,1-difluoroethane is a halogenated hydrocarbon with a complex molecular structure that includes bromine, chlorine, and fluorine atoms attached to an ethane backbone. This compound is of interest due to its unique combination of halogens, which may influence its physical properties, chemical reactivity, and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of halogenated hydrocarbons like this compound often involves halogenation reactions where dihalides are further reacted with other halogens or halogen-containing compounds. For instance, an efficient synthesis method for a related compound, 1-chloro-2,2-difluoroethylene, was developed through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc in various solvents . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of halogenated hydrocarbons is crucial in determining their physical and chemical properties. For example, the molecular structure of 1,2-difluorotetrachloroethane was studied using electron diffraction, revealing the existence of trans and gauche isomeric forms . Similarly, the structure of 1,1-dichloro-2,2-difluoroethylene was determined by electron diffraction in the vapor phase, providing detailed information on bond distances and angles . These studies highlight the importance of molecular structure analysis in understanding the behavior of halogenated compounds.

Chemical Reactions Analysis

Halogenated hydrocarbons participate in various chemical reactions, including addition and substitution reactions. A study on the photochemically initiated reaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene resulted in the synthesis of perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene, among other products . This demonstrates the reactivity of such compounds under specific conditions and their potential utility in synthesizing more complex fluorinated structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated hydrocarbons are influenced by their molecular structures. For instance, the electron diffraction study of 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane and 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane revealed the presence of anti and gauche+ conformers, which have implications for their physical properties and reactivity . Additionally, NMR investigations provide insights into the chemical shifts and coupling constants of halogenated compounds, which are essential for understanding their chemical behavior .

Scientific Research Applications

Kinetics and Chemical Reactions

1,2-Dibromo-2-chloro-1,1-difluoroethane is involved in various chemical reactions. For instance, the study of the kinetics of UV-laser induced dehydrochlorination of similar compounds like 1-chloro-1,1-difluoroethane reveals insights into radical chain reactions and the formation of dehydrochlorination products under specific conditions (Dong, Schneider, & Wolfrum, 1989).

Synthesis Processes

The reductive dechlorination process involving compounds like 1,2,2-trichloro-1,1-difluoroethane to produce 1-chloro-2,2-difluoroethylene demonstrates the potential for industrial-scale synthesis and recycling methods in chemical manufacturing (Wang, Yang, & Xiang, 2013).

Liquid-Liquid Equilibria Studies

Studies on liquid-liquid equilibria involving compounds like 1,1-dichloro-1-fluoroethane and 1-chloro-1,1-difluoroethane are crucial for designing separators in chemical processes. Such research contributes to efficient separation and recovery of chemicals in industrial applications (Kang & Lee, 1995).

NMR Investigations

Nuclear Magnetic Resonance (NMR) investigations of halogenated compounds, including those similar to this compound, provide detailed insights into molecular structures and behaviors. These studies are essential for understanding the properties of these compounds at the atomic level (Hinton & Jaques, 1975).

Conformational Studies

Research on the stereoelectronic effects and rotational isomerism of di-haloethanes, including compounds structurally similar to this compound, informs the understanding of molecular conformations and their influences on chemical properties and reactions (Souza, Freitas, & Rittner, 2008).

Safety and Hazards

1,2-Dibromo-2-chloro-1,1-difluoroethane is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

1,2-dibromo-2-chloro-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2ClF2/c3-1(5)2(4,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCCTZALDPXCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371390
Record name 1,2-dibromo-2-chloro-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

421-36-3
Record name 1,2-dibromo-2-chloro-1,1-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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